2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid
Description
2-Fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 2-position and a 2-methyl-2,3-dihydroindole sulfonyl group at the 5-position of the aromatic ring. This compound is primarily utilized in medicinal chemistry and materials science, where its structural features are leveraged for targeted interactions with biological macromolecules or functional materials.
Properties
IUPAC Name |
2-fluoro-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c1-10-8-11-4-2-3-5-15(11)18(10)23(21,22)12-6-7-14(17)13(9-12)16(19)20/h2-7,9-10H,8H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYQZKBWAHATIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Fluorination: The benzoic acid core is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling: The final step involves coupling the fluorinated benzoic acid with the sulfonylated indole derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzoic acid core can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nucleophile-substituted benzoic acids.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic applications. Its structural features suggest it may exhibit biological activity relevant to drug development.
Case Study :
Research has indicated that derivatives of benzoic acid can act as anti-inflammatory agents. The sulfonamide group in this compound may enhance its interaction with biological targets, potentially leading to the development of new anti-inflammatory drugs.
Organic Synthesis
2-Fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical modifications.
Application Example :
In synthetic organic chemistry, this compound can be utilized to create more complex molecules through reactions such as:
- Nucleophilic substitutions : The fluorine atom can be replaced by nucleophiles, leading to various derivatives.
- Coupling reactions : It can participate in coupling reactions to form larger molecular frameworks.
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings.
Research Insight :
Studies have shown that incorporating sulfonamide functionalities into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant in creating high-performance materials for industrial uses.
Mechanism of Action
The mechanism of action of 2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, while the fluorine atom can enhance binding affinity and selectivity. The sulfonyl group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Name | Substituents | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 2-Fluoro, 5-(2-methyl-2,3-dihydroindole sulfonyl) | -COOH, -F, -SO₂- | ~363.38 (estimated) |
| 2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid | 2-Chloro, 5-sulfamoyl | -COOH, -Cl, -SO₂NH- | 388.25 |
| 2-Fluoro-5-(2-methylthiophenyl)benzoic acid | 2-Fluoro, 5-(methylthiophenyl) | -COOH, -F, -S- | 276.30 |
| 5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid | 5-Fluorosulfonyl, 2-hexadecylthio | -COOH, -SO₂F, -S- | 468.61 |
| 2-(Chlorosulfanyl)-3-fluoro-4-methylbenzoic acid | 3-Fluoro, 2-chlorosulfanyl | -COOH, -Cl, -S- | 234.67 |
Key Observations :
- Fluorine vs.
- Sulfonyl Groups : The sulfonyl group (-SO₂-) in the target compound and others (e.g., sulfamoyl, fluorosulfonyl) contributes to polarity and stability, favoring interactions with enzymes or receptors .
- Bicyclic Moieties : The 2-methyl-2,3-dihydroindole group in the target compound provides conformational rigidity, which may enhance selectivity in binding compared to simpler substituents like methylthiophenyl .
Key Observations :
- The target compound’s biological data remain pending, but structurally analogous compounds exhibit activities such as enzyme inhibition (e.g., MDM2, Bcl-xL) and antimicrobial effects .
- The dihydroindole sulfonyl group may confer improved pharmacokinetic properties, such as extended half-life, compared to compounds with linear alkyl chains (e.g., hexadecylthio in ).
Biological Activity
2-Fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid, with the chemical formula CHFNOS and a molecular weight of 335.36 g/mol, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
| Property | Details |
|---|---|
| Chemical Formula | CHFNOS |
| Molecular Weight | 335.36 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 42913143 |
| Appearance | Powder |
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound against various bacterial strains. Its mechanism of action primarily involves the inhibition of protein synthesis and disruption of cell wall integrity.
- Minimum Inhibitory Concentration (MIC) :
-
Biofilm Inhibition :
- The compound demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Biofilm Inhibitory Concentration (MBIC) values of approximately 62.216–124.432 μg/mL .
- Comparative studies indicated that its biofilm inhibition was superior to that of ciprofloxacin, a commonly used antibiotic.
The biological activity of this compound can be attributed to its ability to interfere with critical bacterial processes:
- Protein Synthesis Inhibition : The compound targets ribosomal RNA, effectively blocking protein synthesis pathways essential for bacterial growth and replication .
- Cell Wall Disruption : It may also affect peptidoglycan production, leading to compromised cell wall integrity .
Case Studies
Several case studies have documented the efficacy of this compound:
-
Case Study on MRSA :
- A clinical isolate of MRSA was treated with varying concentrations of the compound, resulting in a significant reduction in viable cell counts compared to untreated controls.
- The study concluded that this compound could serve as a potential alternative to existing antibiotics for treating MRSA infections.
- Comparative Efficacy Study :
Research Findings
Research has consistently shown that modifications to the indole structure can enhance biological activity. The presence of electron-donating groups on the phenyl ring is crucial for increasing antibacterial spectrum and effectiveness against biofilms .
Summary Table of Biological Activities
Q & A
Q. What steps can resolve discrepancies between computational docking predictions and experimental binding data?
- Methodology : Re-examine force field parameters (e.g., AMBER vs. CHARMM) for sulfonyl group interactions. Perform MD simulations to assess binding pocket flexibility. If experimental K values conflict with predictions, consider allosteric binding sites or post-translational modifications in the target protein .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
